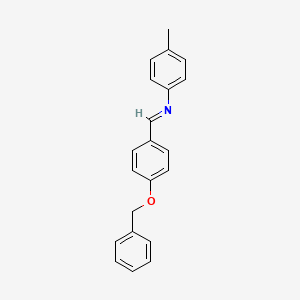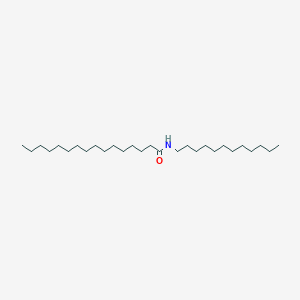
N-(4-Benzyloxybenzylidene)-P-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Benzyloxybenzylidene)-P-toluidine is an organic compound characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further linked to a P-toluidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyloxybenzylidene)-P-toluidine typically involves the condensation reaction between 4-benzyloxybenzaldehyde and P-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Benzyloxybenzylidene)-P-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(4-Benzyloxybenzyl)-P-toluidine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: N-(4-Benzyloxybenzyl)-P-toluidine.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
N-(4-Benzyloxybenzylidene)-P-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Benzyloxybenzylidene)-P-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzylidene moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-fluoroaniline
- N-(4-Benzyloxybenzylidene)-4-ethylaniline
- N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
Uniqueness
N-(4-Benzyloxybenzylidene)-P-toluidine is unique due to the presence of the P-toluidine moiety, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
70627-48-4 |
|---|---|
Molekularformel |
C21H19NO |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H19NO/c1-17-7-11-20(12-8-17)22-15-18-9-13-21(14-10-18)23-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3 |
InChI-Schlüssel |
HIGUNDFMCVHYBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)










